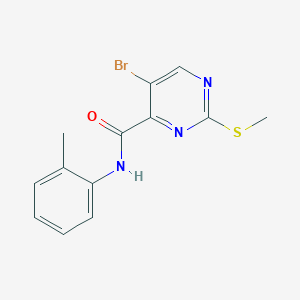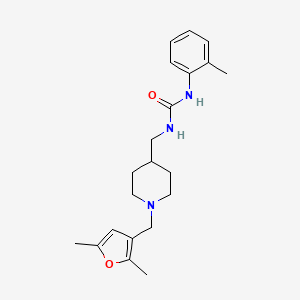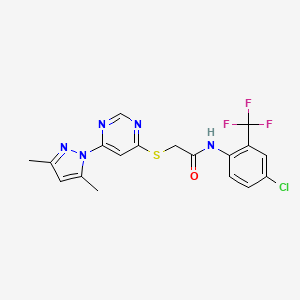
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including protein kinases and histone deacetylases. These enzymes play a crucial role in the regulation of cellular processes, and their inhibition can lead to the disruption of cellular signaling pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit anti-viral activity against different viruses, including influenza virus and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its ability to inhibit various enzymes, making it a useful tool for studying cellular signaling pathways. However, the compound's limitations include its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is the development of novel therapeutic agents based on the compound's structure for the treatment of different diseases. Another direction is the investigation of the compound's mechanism of action and its potential applications in the field of drug discovery. Additionally, the compound's pharmacokinetics and toxicity profile need to be studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a promising compound that has shown significant potential in the field of scientific research. Its various biological activities make it a useful tool for studying cellular signaling pathways and developing novel therapeutic agents. However, further studies are needed to fully understand its mechanism of action and evaluate its suitability for clinical use.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-methyl-4-nitrophenyl isothiocyanate with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting intermediate is then subjected to reduction using zinc dust and acetic acid to obtain the desired product.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been used as a lead molecule for the development of novel therapeutic agents for the treatment of different diseases.
Propiedades
IUPAC Name |
5-bromo-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNPVMXUPSZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)

![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)


![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)